molecular formula C13H19NO5 B3092212 N,N-di(2-methoxycarbonylethyl)furfurylamine CAS No. 1225897-82-4

N,N-di(2-methoxycarbonylethyl)furfurylamine

Cat. No. B3092212
M. Wt: 269.29 g/mol
InChI Key: RCMVHNPKRRPIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053615

Procedure details

48.56 Grams of furfurylamine and 200 milliliters of methyl acrylate are refluxed together for 84 hours. The excess methyl acrylate is evaporated off to give 133.46 grams of N,N-di(2-methoxycarbonylethyl)furfurylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>>[CH3:13][O:12][C:8]([CH2:9][CH2:10][N:7]([CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methyl acrylate is evaporated off

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCN(CCC(=O)OC)CC1=CC=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 133.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.